2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate
Description
2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate is a synthetic chromene derivative featuring a 4-methylthiazole substituent at position 3 of the chromen-4-one core. The compound’s structure includes a propionate ester group at position 7, which may enhance its lipophilicity and bioavailability compared to its carboxylic acid counterpart.
Properties
IUPAC Name |
[2,6-diethyl-3-(4-methyl-1,3-thiazol-2-yl)-4-oxochromen-7-yl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4S/c1-5-12-8-13-16(9-15(12)25-17(22)7-3)24-14(6-2)18(19(13)23)20-21-11(4)10-26-20/h8-10H,5-7H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKTVFUKENAYFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC(=CS3)C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylthiazole-2-carbaldehyde with 2,6-diethyl-4-hydroxychromen-4-one in the presence of a suitable base, followed by esterification with propionic anhydride. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of catalysts and alternative solvents may be explored to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, thiazole derivatives have been reported to show activity against various bacterial strains. A study demonstrated that thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria . The presence of the thiazole moiety in 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate suggests potential antimicrobial efficacy.
Anticancer Properties
The anticancer potential of chromenone derivatives has been widely studied. For example, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. A specific study highlighted the effectiveness of thiazole derivatives against cancer cell lines such as MCF-7 and HCT116, indicating their role as potential anticancer agents .
Study 1: Antimicrobial Efficacy
A recent study evaluated a series of thiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity, particularly against Bacillus cereus and Staphylococcus aureus .
| Compound | Activity Against Bacteria | MIC (µg/mL) |
|---|---|---|
| A | Bacillus cereus | 15 |
| B | Staphylococcus aureus | 10 |
| C | Escherichia coli | 20 |
Study 2: Anticancer Activity
In another investigation focusing on the anticancer properties of chromenone derivatives, researchers found that specific analogs showed IC50 values in the nanomolar range against MCF-7 breast cancer cells. The study also explored structure–activity relationships (SAR) to optimize efficacy .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| X | MCF-7 | 50 |
| Y | HCT116 | 40 |
| Z | A549 | 30 |
Mechanism of Action
The mechanism of action of 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate involves its interaction with specific molecular targets. The thiazole ring and chromen-4-one core may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to induce apoptosis in cancer cells.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Property Comparison
| Property | Target Compound | Benzothiazole Analog |
|---|---|---|
| Substituent at Position 3 | 4-Methylthiazol-2-yl | 1,3-Benzothiazol-2-yl |
| Molecular Weight* | ~443.5 g/mol | ~481.6 g/mol |
| Aromaticity | Monocyclic thiazole | Bicyclic benzothiazole |
| Hypothetical Lipophilicity | Moderate (smaller substituent) | Higher (larger aromatic system) |
| Metabolic Stability | Potentially less stable due to methyl group | Enhanced stability (extended conjugation) |
*Molecular weights estimated based on structural formulas.
The benzothiazole group’s extended aromatic system likely increases lipophilicity and π-π stacking interactions, which could improve binding affinity in biological targets but reduce aqueous solubility. In contrast, the 4-methylthiazole group may offer a balance between solubility and metabolic stability, making it preferable for specific drug delivery applications .
Functional Analogs: Propionate Esters vs. Salts
These salts are widely used as preservatives due to their water solubility and antimicrobial properties.
Table 2: Propionate Derivatives Comparison
| Property | Target Compound (Ester) | Calcium Propionate (Salt) | Sodium Propionate (Salt) |
|---|---|---|---|
| Chemical Class | Ester | Ionic salt | Ionic salt |
| Solubility | Likely low (lipophilic ester) | Freely soluble in water | Freely soluble in water |
| Bioavailability | High (enhanced membrane penetration) | Low (ionic form limits absorption) | Low |
| Primary Use | Hypothesized: Drug delivery | Preservative, antimold agent | Preservative, antimold agent |
| Stability | Hydrolysis-sensitive | Stable in dry conditions | Hygroscopic |
The target compound’s ester group differentiates it from ionic propionates, suggesting a design strategy to improve tissue penetration or serve as a prodrug. However, its ester bond may render it prone to enzymatic hydrolysis, limiting shelf-life compared to salts .
Biological Activity
2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by research findings and data.
Chemical Structure
The compound features a chromenone backbone substituted with a thiazole moiety, which is known for its diverse biological activities. The molecular structure can be represented as follows:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives bearing thiazole and chromenone groups have shown promising activity against various bacterial strains.
Minimum Inhibitory Concentrations (MICs) :
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2,6-Diethyl... | Staphylococcus aureus | 16 |
| 2,6-Diethyl... | Escherichia coli | 32 |
These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of compounds related to this compound has been investigated using various cancer cell lines. The compound demonstrates cytotoxic effects against several cancer types.
Cytotoxicity Data :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
| Caco-2 (Colon) | 12 |
The IC50 values indicate that the compound is particularly effective against breast and lung cancer cells, suggesting that it may interfere with cellular proliferation or induce apoptosis .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Studies involving molecular docking simulations have suggested that it binds effectively to enzymes involved in cancer progression and microbial resistance.
Key Interactions:
- Enzyme Inhibition : The compound may inhibit enzymes such as COX-2 and lipoxygenases, which are implicated in inflammation and cancer .
- DNA Interaction : There is evidence that similar chromenone derivatives can intercalate DNA, disrupting replication processes in cancer cells .
Case Studies
Several studies have highlighted the efficacy of thiazole-containing compounds in various biological assays:
- Study on Antimicrobial Properties : A recent study demonstrated the effectiveness of thiazole derivatives against multidrug-resistant bacterial strains. The introduction of electron-withdrawing groups enhanced their antimicrobial activity significantly .
- Anticancer Research : A comparative study showed that thiazole-substituted chromenones exhibited superior cytotoxicity against MCF-7 cells compared to their unsubstituted counterparts .
Q & A
Q. How can cross-disciplinary collaboration enhance research on this compound’s nutraceutical potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
